
(2-(2-BROMOETHOXY)ETHOXY)(TERT-BUTYL)DIMETHYLSILANE
Overview
Description
2-(2-Bromoethoxy)ethoxydimethylsilane: is a chemical compound with the molecular formula C12H27BrO3Si. It is commonly used in organic synthesis and has applications in various fields such as materials science, pharmaceuticals, and nanotechnology.
Preparation Methods
The synthesis of 2-(2-Bromoethoxy)ethoxydimethylsilane typically involves the reaction of tetra(ethylene glycol) with carbon tetrabromide in the presence of a solvent like dichloromethane at low temperatures . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
2-(2-Bromoethoxy)ethoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often carried out in solvents like dichloromethane or acetonitrile.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromoethoxy)ethoxydimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is instrumental in creating brightly emitting nanoparticles for optoelectronic devices and bioimaging techniques.
Nanotechnology: Its derivatives are used in the synthesis of stable nanoparticles with high fluorescence quantum yields.
Energy Storage: Novel silane compounds, including derivatives of this compound, are explored as non-aqueous electrolyte solvents in lithium-ion batteries.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)ethoxydimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be replaced by other nucleophiles, leading to the formation of new chemical bonds. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar compounds to 2-(2-Bromoethoxy)ethoxydimethylsilane include:
1-Bromo-2-(2-methoxyethoxy)ethane: Used in the synthesis of pigments and dyes for fluorescence microscopy.
1-Bromo-2-(methoxymethoxy)ethane: Utilized in organic synthesis as a reagent for various chemical transformations.
Ethane, 2-bromo-1,1-dimethoxy-: Employed in the synthesis of complex organic molecules.
The uniqueness of 2-(2-Bromoethoxy)ethoxydimethylsilane lies in its specific molecular structure, which provides distinct reactivity and versatility in synthetic applications compared to its analogs.
Properties
IUPAC Name |
2-(2-bromoethoxy)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BrO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMSLVVOJYVIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


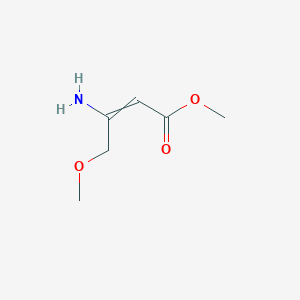
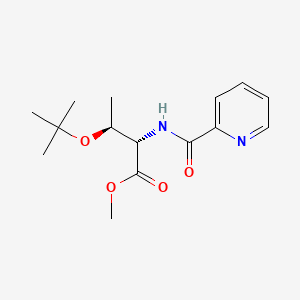

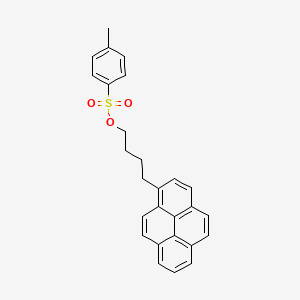

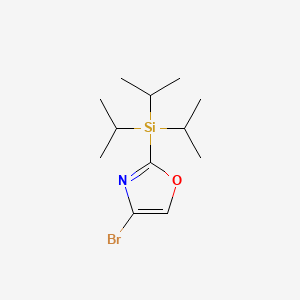
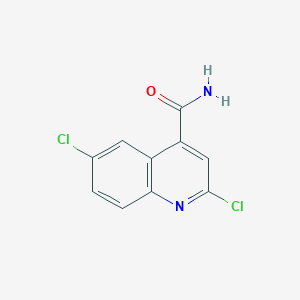




![tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B8265958.png)

